molecular formula C17H24O3 B1360725 7-(4-Butylphenyl)-7-oxoheptanoic acid CAS No. 951892-12-9

7-(4-Butylphenyl)-7-oxoheptanoic acid

Cat. No.: B1360725
CAS No.: 951892-12-9
M. Wt: 276.4 g/mol
InChI Key: HJBJCPHBOYLQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Butylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a butyl-substituted phenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Butylphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylbenzaldehyde and heptanoic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-butylbenzaldehyde and heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Butylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

7-(4-Butylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Butylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes. The phenyl ring may also interact with biological receptors, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butylphenyl)propanoic acid: An impurity of ibuprofen, known for its anti-inflammatory properties.

    Phenylboronic acids: Compounds with similar aromatic structures, used in drug design and organic synthesis.

Uniqueness

7-(4-Butylphenyl)-7-oxoheptanoic acid stands out due to its combination of a butyl-substituted phenyl ring and a heptanoic acid backbone with a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(4-butylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-7-14-10-12-15(13-11-14)16(18)8-5-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBJCPHBOYLQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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